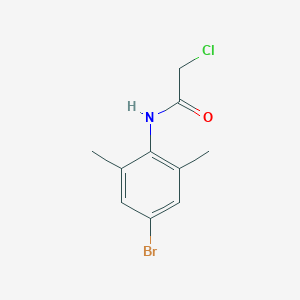

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide (BDMPCA) is an organic compound that has been used in a variety of scientific research applications. In

Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Development

Chloroacetamide compounds, including derivatives similar to N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide, have been explored for their application as selective herbicides. These substances are utilized to control annual grasses and broad-leaved weeds in various crops due to their inhibitory effect on fatty acid synthesis in plants (Weisshaar & Böger, 1989).

Spectroscopic and Quantum Chemical Investigations

Research involving derivatives of this compound has focused on their structural and vibrational characteristics using spectroscopic methods and quantum chemical analyses. These studies provide insights into the molecular structure, thermodynamics, and electronic interactions within the compounds, offering potential applications in materials science and molecular engineering (Arjunan et al., 2012).

Synthesis and Polymerization

Another application involves the synthesis of polymers, where the chloroacetamide derivative serves as a precursor or a monomer for creating novel polymeric materials. For example, phase transfer catalyzed polymerization using derivatives of this compound has been reported, leading to new materials with potential applications in coatings, adhesives, and other polymer-based technologies (Percec & Wang, 1990).

Chemical Binding and Interaction Studies

Studies have also focused on the chemical interactions of chloroacetamide derivatives with other compounds. For instance, the binding of phenoxide ions to micellar structures in the presence of chloroacetamide derivatives has been investigated, highlighting potential applications in analytical chemistry, environmental monitoring, and the development of novel surfactants (Senz & Gsponer, 1994).

Anticonvulsant Activity

Research into the pharmacological effects of this compound derivatives has demonstrated potential anticonvulsant activities. These studies suggest that certain chloroacetamide derivatives could be explored further for their therapeutic potential in treating neurological disorders (Severina et al., 2020).

properties

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-8(11)4-7(2)10(6)13-9(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGZZKCHNFBJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)CCl)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)